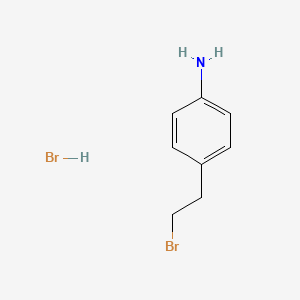

4-(2-Bromoethyl)aniline hydrobromide

Übersicht

Beschreibung

4-(2-Bromoethyl)aniline hydrobromide is an organic compound with the linear formula C8H11Br2N . It is a solid substance stored at room temperature under an inert atmosphere . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

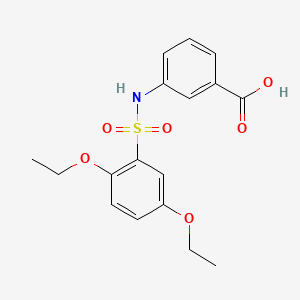

The synthesis of 4-(2-Bromoethyl)aniline hydrobromide involves bromination reactions . A process for the preparation of 4-bromoaniline hydrobromides involves brominating an aniline hydrohalide in the presence of an inert organic solvent .Molecular Structure Analysis

The molecular structure of 4-(2-Bromoethyl)aniline hydrobromide is characterized by a linear formula C8H11Br2N . The molecule has a molecular weight of 280.99 .Physical And Chemical Properties Analysis

4-(2-Bromoethyl)aniline hydrobromide is a solid substance stored at room temperature under an inert atmosphere . It has a molecular weight of 280.99 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, including 4-(2-Bromoethyl)aniline hydrobromide, has been achieved through a one-pot procedure. These compounds have been found to adopt helical structures, with their redox properties investigated using UV-vis and EPR measurements (Ito et al., 2002).

Bromination Techniques

- Aniline derivatives, including 4-(2-Bromoethyl)aniline hydrobromide, have been selectively brominated using molecular bromine adsorbed on zeolite 5A, which enhances yield and selectivity (Onaka & Izumi, 1984).

- A safe and environmentally friendly method for the bromination of anilines, including 4-(2-Bromoethyl)aniline hydrobromide, has been developed using pyridinium hydrobromide perbromide. This method allows for the selective production of mono-, di-, and tribrominated products (Reeves et al., 1998).

Application in Schiff Base Synthesis

- Schiff bases containing 4-(2-Bromoethyl)aniline hydrobromide have been synthesized, demonstrating potential for various chemical applications. The crystal structure and properties of these bases have been characterized, highlighting their potential use in material science and chemistry (Zeng Wu-lan, 2011).

Ultrasonic Degradation Studies

- The ultrasonic degradation of 4-(2-Bromoethyl)aniline hydrobromide in aqueous solutions has been studied, providing insights into the degradation kinetics and the influence of pH on these processes. Such studies are essential for understanding the environmental impact and degradation pathways of these compounds (Jiang, Pétrier, & Waite, 2002).

Bromination Catalysis

- 4-(2-Bromoethyl)aniline hydrobromide has been used in studies exploring mild and regioselective oxidative bromination techniques. Such research contributes to the development of more efficient and selective methods for the bromination of anilines (Roche, Prasad, Repič, & Blacklock, 2000).

Safety and Hazards

The safety information for 4-(2-Bromoethyl)aniline hydrobromide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)aniline;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGESYYZKPQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)aniline hydrobromide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945062.png)

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)